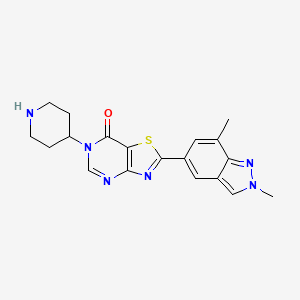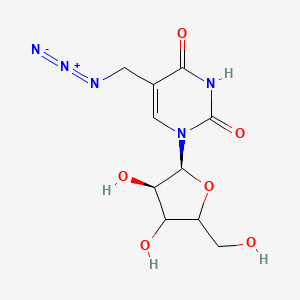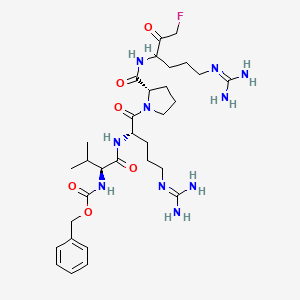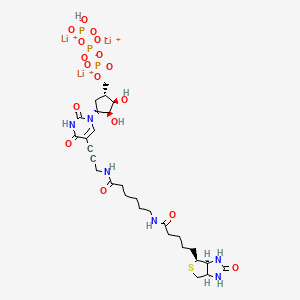
RNA splicing modulator 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RNA splicing modulator 1 is a small organic molecule that plays a crucial role in the regulation of RNA splicing, a fundamental process in eukaryotic gene expression. RNA splicing involves the removal of non-coding introns and the joining of coding exons to produce mature messenger RNA (mRNA) molecules. Dysregulation of RNA splicing can lead to various diseases, including cancer and genetic disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of RNA splicing modulator 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes often require precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing cost-effective methods for purification and isolation of the final product .
Análisis De Reacciones Químicas
Types of Reactions: RNA splicing modulator 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
RNA splicing modulator 1 has a wide range of scientific research applications, including:
Mecanismo De Acción
RNA splicing modulator 1 exerts its effects by binding to specific components of the spliceosome, the macromolecular complex responsible for RNA splicing. This binding alters the conformation of the spliceosome, affecting its ability to recognize and process pre-mRNA molecules. The molecular targets of this compound include small nuclear ribonucleoproteins (snRNPs) and associated proteins involved in spliceosome assembly and function .
Comparación Con Compuestos Similares
RNA splicing modulator 1 can be compared with other similar compounds, such as:
Pladienolides: Natural products that inhibit the spliceosome by binding to the SF3b complex.
Herboxidienes: Compounds that modulate splicing by targeting the spliceosome.
Spliceostatins: Molecules that interfere with spliceosome function and have potential therapeutic applications.
This compound is unique in its specific binding affinity and mechanism of action, making it a valuable tool for both research and therapeutic applications .
Propiedades
Fórmula molecular |
C19H20N6OS |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
2-(2,7-dimethylindazol-5-yl)-6-piperidin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H20N6OS/c1-11-7-12(8-13-9-24(2)23-15(11)13)18-22-17-16(27-18)19(26)25(10-21-17)14-3-5-20-6-4-14/h7-10,14,20H,3-6H2,1-2H3 |
Clave InChI |
AVWASSIUWWHQFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=CN(N=C12)C)C3=NC4=C(S3)C(=O)N(C=N4)C5CCNCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)
![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)

![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)

![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)
